(1-Methoxycyclopentyl)methanesulfonamide
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Overview
Description
(1-Methoxycyclopentyl)methanesulfonamide is a chemical compound with the molecular formula C7H15NO3S It is characterized by a cyclopentyl ring substituted with a methoxy group and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxycyclopentyl)methanesulfonamide typically involves the reaction of cyclopentylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then treated with ammonia or an amine to yield the final sulfonamide product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1-Methoxycyclopentyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopentylmethanesulfonic acid or cyclopentylmethanesulfonaldehyde.
Reduction: Formation of cyclopentylmethanesulfonamide.
Substitution: Formation of various substituted cyclopentylmethanesulfonamides depending on the nucleophile used.
Scientific Research Applications
(1-Methoxycyclopentyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-Methoxycyclopentyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, including antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Cyclopentylmethanesulfonamide: Lacks the methoxy group, resulting in different chemical properties and reactivity.
Methoxycyclopentylamine: Contains an amine group instead of a sulfonamide group, leading to different biological activity.
Methanesulfonamide: A simpler structure without the cyclopentyl ring, used in different applications.
Uniqueness
(1-Methoxycyclopentyl)methanesulfonamide is unique due to the presence of both a methoxy group and a sulfonamide group on a cyclopentyl ring
Properties
Molecular Formula |
C7H15NO3S |
---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
(1-methoxycyclopentyl)methanesulfonamide |
InChI |
InChI=1S/C7H15NO3S/c1-11-7(4-2-3-5-7)6-12(8,9)10/h2-6H2,1H3,(H2,8,9,10) |
InChI Key |
YQWHEDQPOJJJQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCCC1)CS(=O)(=O)N |
Origin of Product |
United States |
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